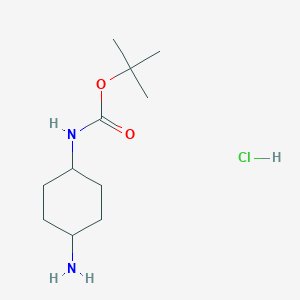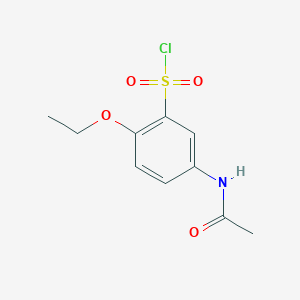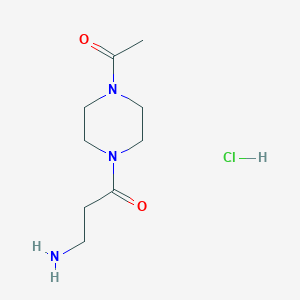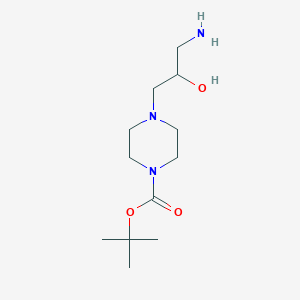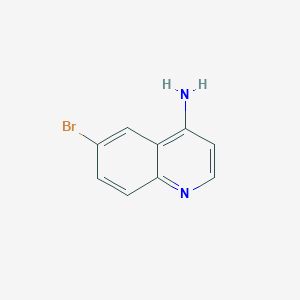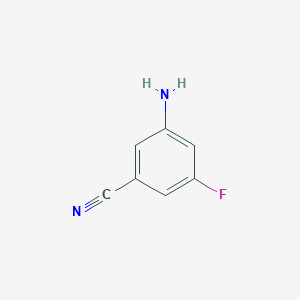
(2-bromophenyl)methanesulfonyl Chloride
説明
Synthesis Analysis
The synthesis of compounds related to (2-bromophenyl)methanesulfonyl chloride can be achieved through methods such as Friedel–Crafts-type alkylation. For instance, bromodifluoro(phenylsulfanyl)methane undergoes Friedel–Crafts-type alkylation with activated aromatic compounds to yield products like thioesters and benzophenones, and this methodology has been applied to synthesize xanthone derivatives . Although the exact synthesis of (2-bromophenyl)methanesulfonyl chloride is not detailed, similar strategies could potentially be adapted for its synthesis.
Molecular Structure Analysis
While the molecular structure of (2-bromophenyl)methanesulfonyl chloride is not directly analyzed in the provided papers, related compounds have been studied. For example, the crystal structure of a complex involving 4-nitrophenyl[bis(ethylsulfonyl)]methane has been examined, revealing details about the hydrogen bonding interactions and the lengths of these bonds . These findings can provide insights into the potential molecular interactions and structure of (2-bromophenyl)methanesulfonyl chloride, considering the similarities in the sulfonyl functional groups.
Chemical Reactions Analysis
The chemical reactivity of (2-bromophenyl)methanesulfonyl chloride can be inferred from related compounds. Methanesulfonic acid, a related sulfonyl-containing compound, has been used as a catalyst in the synthesis of 2-substituted benzoxazoles from carboxylic acids . The presence of the sulfonyl group and the halogen in (2-bromophenyl)methanesulfonyl chloride suggests that it could participate in similar reactions, acting as an electrophile in various organic transformations.
Physical and Chemical Properties Analysis
科学的研究の応用
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide
- This study presents a method for the Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, offering a safer alternative to potentially genotoxic reagents and byproducts (Rosen et al., 2011).
Sodium Insertion into Vanadium Pentoxide
- Methanesulfonyl chloride forms an ionic liquid with AlCl3, useful for studying the electrochemical properties of vanadium pentoxide films in this electrolyte, indicating potential in battery technology (Su et al., 2001).
Hydrolysis and Nucleophilic Displacement Reactions
- Research on methanesulfonyl chloride's hydrolysis reveals overlapping mechanisms involving direct nucleophilic attack on the sulfonyl chloride, especially under varying pH conditions (King et al., 1992).
Reaction Rate of Methanesulfonyl Fluoride and Acetylcholinesterase
- This study examines the reaction between methanesulfonyl fluoride and acetylcholinesterase, highlighting the chemical's potential as a biochemical tool (Kitz & Wilson, 1963).
Synthesis of 2-Substituted Benzoxazoles
- Methanesulfonic acid facilitates the synthesis of 2-substituted benzoxazoles, showing its importance in pharmaceutical and organic chemistry (Kumar et al., 2008).
Synthesis of Sulfonyl Chlorides
- This paper describes a method to synthesize several benzenesulfonyl and arylmethanesulfonyl chlorides, demonstrating the compound's role in creating functional chemical groups (Kim et al., 1992).
One-electron Reduction of Methanesulfonyl Chloride
- The study of methanesulfonyl chloride's one-electron reduction reveals insights into its role in oxygenated solutions and potential applications in chemistry and biochemistry (Tamba et al., 2007).
作用機序
Target of Action
(2-Bromophenyl)methanesulfonyl Chloride, often abbreviated as MsCl, is an organosulfur compound . It is primarily used in the formation of methanesulfonates, which are intermediates in substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Mode of Action
MsCl is highly reactive and functions as an electrophile, serving as a source of the “CH3SO2+” synthon . It reacts with alcohols to form methanesulfonates in the presence of a non-nucleophilic base . The formation of methanesulfonates is believed to proceed via a mechanism wherein methanesulfonyl chloride first undergoes an E1cb elimination to generate the highly reactive parent sulfene (CH2=SO2), followed by attack by the alcohol and rapid proton transfer to generate the observed product .
Biochemical Pathways
The primary biochemical pathway involving (2-Bromophenyl)methanesulfonyl Chloride is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The primary result of the action of (2-Bromophenyl)methanesulfonyl Chloride is the formation of methanesulfonates . These compounds are used as intermediates in various chemical reactions, including substitution reactions, elimination reactions, reductions, and rearrangement reactions .
Action Environment
The action of (2-Bromophenyl)methanesulfonyl Chloride can be influenced by various environmental factors. For instance, the presence of a non-nucleophilic base is necessary for its reaction with alcohols to form methanesulfonates . Additionally, the SM cross-coupling reaction requires the presence of a metal catalyst, such as palladium . The stability of (2-Bromophenyl)methanesulfonyl Chloride can also be affected by environmental conditions, such as temperature and humidity .
Safety and Hazards
特性
IUPAC Name |
(2-bromophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrClO2S/c8-7-4-2-1-3-6(7)5-12(9,10)11/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDRCWHIGMBAULL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30375778 | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-bromophenyl)methanesulfonyl Chloride | |
CAS RN |
24974-74-1 | |
| Record name | 2-Bromobenzenemethanesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24974-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-bromophenyl)methanesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30375778 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Bromophenyl)methanesulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



